Tosyllysine alpha-naphthyl ester

Beschreibung

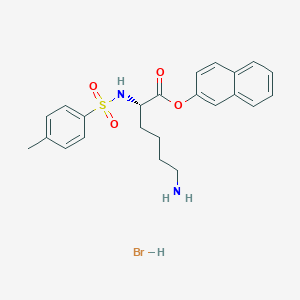

Tosyllysine alpha-naphthyl ester (TLNE; CAS No. 10318-07-7) is a heterocyclic organic compound widely used in biochemical research, particularly in cytochemical assays for protease detection. TLNE consists of a tosyl-L-lysine moiety linked to an alpha-naphthyl ester group. Its structure enables it to act as a substrate for chymotrypsin-like enzymes, which hydrolyze the ester bond to release alpha-naphthol, detectable via chromogenic or fluorogenic methods. TLNE is notably employed to study protease activity in human neutrophils, where its hydrolysis is inhibited by diisopropyl fluorophosphate (DFP) and chymostatin, confirming its specificity for serine proteases .

Eigenschaften

CAS-Nummer |

10318-07-7 |

|---|---|

Molekularformel |

C23H27BrN2O4S |

Molekulargewicht |

507.4 g/mol |

IUPAC-Name |

naphthalen-2-yl (2S)-6-amino-2-[(4-methylphenyl)sulfonylamino]hexanoate;hydrobromide |

InChI |

InChI=1S/C23H26N2O4S.BrH/c1-17-9-13-21(14-10-17)30(27,28)25-22(8-4-5-15-24)23(26)29-20-12-11-18-6-2-3-7-19(18)16-20;/h2-3,6-7,9-14,16,22,25H,4-5,8,15,24H2,1H3;1H/t22-;/m0./s1 |

InChI-Schlüssel |

NUIOJQGZTLRHMO-FTBISJDPSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Isomerische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCN)C(=O)OC2=CC3=CC=CC=C3C=C2.Br |

Synonyme |

p-tolylsulfonyllysine 2-naphthyl ester tosyllysine alpha-naphthyl este |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Acetyl-L-Tyrosine-Alpha-Naphthyl Ester (ATNE)

Beta-Naphthyl Acetate (ANA)

- Structure : A simpler ester with a beta-naphthyl group linked to acetate.

- Application: ANA is a standard substrate for non-specific esterases (e.g., acetyl-esterases, carboxylesterases) in histochemical assays. Unlike TLNE, it lacks amino acid residues, making it less specific for proteases .

- Performance : In comparative studies, alpha-naphthyl acetate outperformed beta-naphthyl acetate and other esters (e.g., propionate, laurate) in detecting esterase activity due to higher enzymatic affinity .

Phorbol Esters (e.g., TPA)

- Structure : Phorbol 12-myristate 13-acetate (TPA) contains a diterpene core with esterified fatty acids.

- Application : TPA is a potent protein kinase C (PKC) activator, inducing cell differentiation (e.g., microglial differentiation in TSU-Pr1 cancer cells) rather than serving as a protease substrate. Its mechanism involves signaling pathways, unlike TLNE’s role as a hydrolyzable substrate .

Alpha-Naphthyl Methanesulfonate Esters

- Structure : Esters of alpha-naphthol and methanesulfonic acid.

- Application : These compounds are intermediates in synthesizing alpha-naphthol for industrial applications (e.g., insecticides). Unlike TLNE, they are hydrolyzed under acidic/alkaline conditions rather than enzymatic action .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.